molecular formula C23H28BrN3O9 B2554631 1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate CAS No. 1051931-30-6

1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate

Cat. No.: B2554631
CAS No.: 1051931-30-6
M. Wt: 570.393
InChI Key: SCTLPAKBNZYCAV-UHFFFAOYSA-N
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Description

1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate is a useful research compound. Its molecular formula is C23H28BrN3O9 and its molecular weight is 570.393. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

Research by Balderson et al. (2007) on compounds similar to the requested chemical demonstrated the significance of hydrogen bonding in enaminones. Their study, "Hydrogen-bonding patterns in enaminones," revealed how intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups plays a crucial role in stabilizing crystal structures (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Evaluation of Novel Compounds

Asghari et al. (2016) synthesized new derivatives similar to the compound , exploring their potential as inhibitors of 15-lipoxygenase. This research, "Synthesis of 5,5′‐(ethane‐1,2‐diyl)bis(3‐((5‐bromo‐6‐methyl‐2‐tertiaryaminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines)," provides insight into the synthesis and potential biological applications of these compounds (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

Pyrolysis Products of Psychoactive Substances

A study on the pyrolysis products of a related compound, "2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride," was conducted by Texter et al. (2018). This research, "Identification of pyrolysis products of the new psychoactive substance," highlights the formation of various products under pyrolytic conditions, which is relevant for understanding the thermal stability and decomposition products of similar compounds (Texter, Waymach, Kavanagh, O'Brien, Talbot, Brandt, & Gardner, 2018).

Inhibitors of Glycolic Acid Oxidase

Rooney et al. (1983) explored derivatives of a similar structure as inhibitors of glycolic acid oxidase in their study "Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives." This research offers insights into the potential biomedical applications of compounds with similar structures, particularly in enzymatic inhibition (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983).

Synthesis and Biological Evaluation of Pyrazolopyrimidines

Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities. The study titled "Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents" provides insights into the potential biomedical applications of such compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Properties

IUPAC Name

1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O.2C2H2O4/c1-14-12-18(19(24)13-22-10-8-21(3)9-11-22)15(2)23(14)17-6-4-16(20)5-7-17;2*3-1(4)2(5)6/h4-7,12H,8-11,13H2,1-3H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTLPAKBNZYCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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